N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide
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Overview
Description
N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a bromine atom at the 4-position and an acetamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to alkylation reactions under phase transfer catalysis (PTC) conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of PTC and other catalytic processes in large-scale synthesis is common in the pharmaceutical industry due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles under PTC conditions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targetsIt is believed to interact with enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness
N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which may confer distinct biological activities compared to other imidazo[4,5-c]pyridine derivatives .
Properties
CAS No. |
57872-97-6 |
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Molecular Formula |
C8H7BrN4O |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C8H7BrN4O/c1-4(14)12-6-2-5-7(8(9)13-6)11-3-10-5/h2-3H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
DTFUSXASLCHJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C2C(=C1)NC=N2)Br |
Origin of Product |
United States |
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